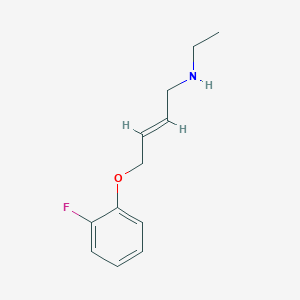

![molecular formula C10H6N2O4S2 B5124176 2-[(2,4-dinitrophenyl)thio]thiophene CAS No. 22552-36-9](/img/structure/B5124176.png)

2-[(2,4-dinitrophenyl)thio]thiophene

Overview

Description

2-[(2,4-dinitrophenyl)thio]thiophene, also known as DNPTT, is a compound that has gained significant attention in scientific research due to its unique properties. DNPTT is a thiophene derivative that contains a dinitrophenyl group, making it an effective tool for studying biological systems. In

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)thio]thiophene involves the reaction of the dinitrophenyl group with thiols. The reaction results in the formation of a fluorescent product, which can be detected using various techniques, such as fluorescence spectroscopy. The reaction is specific to thiols, making this compound a useful tool for studying the role of thiols in biological systems.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,4-dinitrophenyl)thio]thiophene is its specificity for thiols, making it a useful tool for studying the role of thiols in biological systems. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its low yield in the synthesis process, which can limit its availability for research.

Future Directions

There are several future directions for the use of 2-[(2,4-dinitrophenyl)thio]thiophene in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules. Another potential direction is the use of this compound in the development of new therapeutics for the treatment of diseases, such as Alzheimer's disease, which is associated with the inhibition of acetylcholinesterase. Overall, this compound has the potential to be a valuable tool for studying biological systems and developing new therapeutics.

Synthesis Methods

The synthesis of 2-[(2,4-dinitrophenyl)thio]thiophene involves the reaction of 2,4-dinitrophenylhydrazine with 2-bromo-3-thiophenecarboxaldehyde. The reaction occurs in the presence of a base, such as sodium carbonate, and a solvent, such as ethanol. The product is purified through recrystallization using a solvent, such as acetone. The yield of the synthesis is typically around 50%.

Scientific Research Applications

2-[(2,4-dinitrophenyl)thio]thiophene has been used in various scientific research applications due to its ability to interact with biological systems. One of the main applications of this compound is as a fluorescent probe for the detection of thiols. This compound reacts with thiols to form a fluorescent product, making it a useful tool for studying the role of thiols in biological systems.

properties

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S2/c13-11(14)7-3-4-9(8(6-7)12(15)16)18-10-2-1-5-17-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJMOPQXAVRIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301933 | |

| Record name | 2-(2,4-Dinitro-phenylsulfanyl)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22552-36-9 | |

| Record name | NSC147487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dinitro-phenylsulfanyl)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)

amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)

![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)

![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)

![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)

![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)

![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)

![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)

![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)